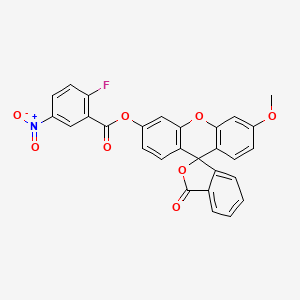

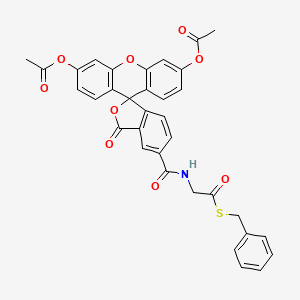

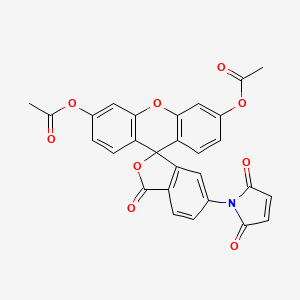

Fluorescein diacetate 6-maleimide; min. 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Immunofluorescent Probing

Fluorescein diacetate 6-maleimide is used to label antibodies, serving as immunofluorescent probes. This application is crucial for visualizing the presence and distribution of specific antigens within cells or tissue sections .

Hybridization Probes

This compound can label oligonucleotides, which are then used as hybridization probes in various nucleic acid assays. This allows for the detection and localization of specific DNA or RNA sequences .

Protein Detection

In proteomics, fluorescein diacetate 6-maleimide is employed to detect proteins in gels after electrophoresis and on Western blots, aiding in protein identification and quantification .

Enzymatic Activity Assays

The hydrolysis of fluorescein diacetate is a widely used assay for measuring total enzymatic activity in environmental samples or monoculture researches, providing insights into microbial activity and health .

Nanoparticle Preparation

This compound is utilized as a substrate to prepare fluorescent superparamagnetic nanoparticles, which are applicable in subcellular fractionation processes. This aids in the isolation and study of various cell components .

Surface Modification

Fluorescein diacetate 6-maleimide is used in the surface modification of glass substrates to alter their properties, which has implications in material science and engineering applications .

pH-Sensitive Probes

As a pH-sensitive probe, this compound finds applications in biological research, including targeted imaging, flexible monitoring of bacterial growth, and other biomedical applications .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

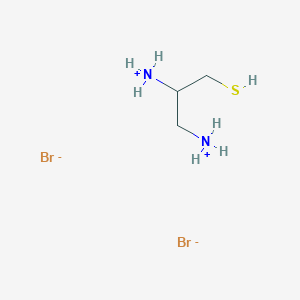

Fluorescein diacetate 6-maleimide is primarily used to label free thiol groups . These thiol groups are often found in molecules such as proteins, peptides, DNA, RNA, and oligonucleotides . The compound’s primary targets are therefore these thiol-containing molecules .

Mode of Action

Fluorescein diacetate 6-maleimide interacts with its targets through a chemical reaction with the thiol groups. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly specific, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine at pH 7 .

Biochemical Pathways

The compound is involved in the biochemical pathway of fluorescein diacetate (FDA) hydrolysis . FDA hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples or in monoculture researches . The compound can be hydrolyzed by a wide spectrum of non-specific extracellular enzymes and membrane-bound enzymes like proteases, lipases, and esterases .

Pharmacokinetics

It is known that the compound is effective for labeling sulfhydryl-containing molecules, suggesting that it can interact with these targets in various biological environments .

Result of Action

The result of the action of fluorescein diacetate 6-maleimide is the labeling of thiol-containing molecules with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The labeling of these molecules allows for their detection and study in various biological and environmental samples .

Action Environment

The action of fluorescein diacetate 6-maleimide is influenced by environmental factors such as pH. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines increases and hydrolysis of the maleimide group can occur . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Propriétés

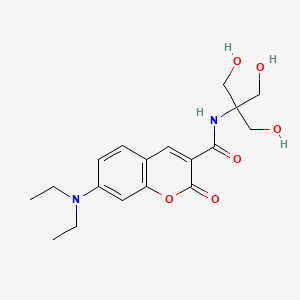

IUPAC Name |

[6'-acetyloxy-6-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-20-23(12-17)37-24-13-18(36-15(2)31)5-8-21(24)28(20)22-11-16(3-6-19(22)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADUGLPTVXSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N6C(=O)C=CC6=O)C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein diacetate 6-maleimide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.